2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine, oxygen, and nitrogen atoms in the functional groups could result in a complex three-dimensional structure due to their electronegativity and the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The fluorophenoxy and methoxyphenyl groups are electron-rich and could potentially undergo electrophilic substitution reactions. The tetrazolylmethyl group might participate in reactions involving the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and the polarity of the molecule, affecting its solubility and reactivity .Scientific Research Applications
Environmental Fate and Biodegradation
Compounds similar to 2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide may be studied for their environmental fate, including their occurrence, degradation, and behavior in aquatic environments. For example, research on parabens, which are also used in various consumer products, has shown that they can persist in aquatic environments despite treatments that aim to eliminate them from wastewater. This persistence is due to continuous introduction into the environment through the use of paraben-based products, leading to their ubiquity in surface water and sediments (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are a significant area of research for the degradation of recalcitrant compounds in the environment, including pharmaceuticals. Studies have detailed the degradation pathways, by-products, and biotoxicity of various compounds undergoing AOPs, providing valuable insights into the removal strategies and the environmental impacts of these processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacokinetic Properties and Therapeutic Efficacy
In the pharmaceutical context, research on the pharmacokinetic properties and therapeutic efficacy of compounds with antiandrogenic properties, such as flutamide, has been conducted to evaluate their effectiveness in treating conditions like advanced prostatic cancer. Such studies contribute to understanding the compound's mechanism of action, dosage, and potential for combination therapy (Brogden & Clissold, 1989).
Novel Mechanisms of Action in Analgesia
Exploring novel mechanisms of action for analgesia, research into compounds like acetaminophen and their metabolites provides insights into their analgesic effects beyond traditional cyclooxygenase inhibition. This includes the interaction with receptor pathways in the brain and spinal cord, offering potential avenues for pain management (Ohashi & Kohno, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3/c1-25-13-8-6-12(7-9-13)23-16(20-21-22-23)10-19-17(24)11-26-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGQQNLVUXULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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